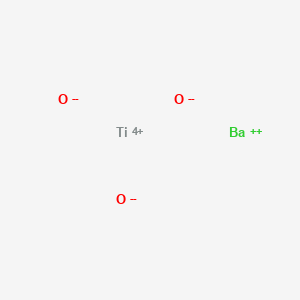
钛酸钡
描述
Barium Titanium Oxide, also known as Barium Titanate, is an inorganic compound that appears white as a powder and is transparent when prepared as large crystals . It is a ferroelectric, pyroelectric, and piezoelectric ceramic material that exhibits the photorefractive effect . It is used in capacitors, electromechanical transducers, and nonlinear optics .
Synthesis Analysis
Barium Titanate nanoparticles have been synthesized using different methods such as sol–gel, co-precipitation, hydrothermal, and many more . In one study, nanoparticles were synthesized via the co-precipitation method using barium carbonate and titanium dioxide by stirring for 5 hours . Then, it was annealed at 850 °C for 5 hours with five different concentrations: 0.2, 0.4, 0.6, 0.8, and 1 g/mL .
Molecular Structure Analysis
The solid exists in one of four polymorphs depending on temperature. From high to low temperature, these crystal symmetries of the four polymorphs are cubic, tetragonal, orthorhombic, and rhombohedral crystal structure . All of these phases exhibit the ferroelectric effect apart from the cubic phase .
Chemical Reactions Analysis
The chemical reaction for the synthesis of Barium Titanate from Barium Acetate is as follows :
科学研究应用
Photocatalysis
Barium titanate’s ability to absorb sunlight and its photocatalytic properties make it an excellent candidate for solar energy applications . Research has shown that by growing the hollandite phase instead of the perovskite phase within barium titanate crystals, the optical properties can be enhanced. This modification narrows the band gap energy, making it effective for photocatalytic reactions in sunlight, which is useful for solar cells . This advancement could lead to more efficient solar panels that are capable of operating with ambient light.
Anti-Cancer Activity
In the biomedical sector, barium titanate nanoparticles (BTNPs) have emerged as a material with potential anti-cancer properties. BTNPs exhibit excellent physicochemical properties such as dielectric and piezoelectric structures, biocompatibility, and nonlinear optical characteristics. A study demonstrated that BTNPs could induce a significant dispersion effect on breast cancer cell lines, suggesting that they can be used as a promising nanomaterial for anti-cancer drug discovery .
Dielectric Applications
Barium titanium oxide is known for its dielectric properties , which makes it a valuable component in capacitors. It is used in dielectric ceramics that are essential for the functioning of various electronic devices. The compound’s stability and high dielectric constant allow for its use in multilayer capacitors found in TVs, video cameras, and computers .
Piezoelectric Transducers
The piezoelectric properties of barium titanate make it suitable for use in microphones and other transducers. As a ferroelectric ceramic, it can convert mechanical energy into electrical energy and vice versa, which is critical for sensors and actuators in various technological applications .
Nonlinear Optics
Barium titanium oxide finds applications in nonlinear optics due to its ability to change the frequency of light. This property is utilized in photorefractive applications, where the material can be used to modulate light and create holographic images. It’s also used in devices that require the manipulation of light waves, such as lasers and optical switches .
Solid Oxide Fuel Cells
The electronic conductivity of certain perovskite structured oxides, like barium titanium oxide, is leveraged in the cathodes of solid oxide fuel cells (SOFCs). These fuel cells are a type of electrochemical converter that can produce electricity directly from oxidizing a fuel. Barium titanium oxide’s stability at high temperatures makes it an ideal material for this application .
作用机制
安全和危害
Barium compounds may cause severe gastroenteritis, including abdominal pain, vomiting, and diarrhea, tremors, faintness, paralysis of the arms and legs, and slow or irregular heartbeat . Severe cases may produce collapse and death due to respiratory failure . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
未来方向
Barium Titanate, with intrinsic optical ultrafast nonlinearities, electrooptic response, and physical endurance, can be a platform to realize intelligent computing architectures that reconfigure light at short time scales . Over the last 30 years, both top-down and bottom-up fabrication methods have been employed to produce BaTiO3 in the form of thin films or nanostructures, respectively . Both fabrication types are compatible with the efficient doping of BaTiO3 to improve its functionalities . This exceptional material platform sets the framework for numerous breakthroughs in a divergent range of photonic applications .
属性
IUPAC Name |
barium(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLWXGJGDEGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925543 | |
| Record name | Barium titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solubility--no data found; | |
| Record name | Barium titanium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7988 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Barium titanium oxide | |
CAS RN |
12047-27-7, 12642-89-6 | |
| Record name | Barium titanate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012047277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium titanium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012642896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARIUM TITANIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73LKE302QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















